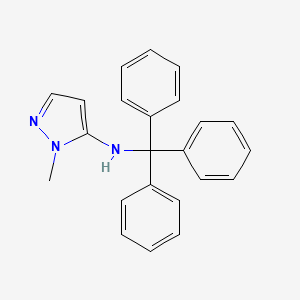
1-Methyl-N-trityl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-N-trityl-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of a trityl group (triphenylmethyl) attached to the nitrogen atom and a methyl group attached to the pyrazole ring. It is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methyl-N-trityl-1H-pyrazol-5-amine can be synthesized through a multi-step process. One common method involves the protection of the amino group of 1-methyl-1H-pyrazol-5-amine with a trityl group. The synthesis typically starts with the preparation of 1-methyl-1H-pyrazol-5-amine, which can be achieved by reacting 1-methylpyrazole with an appropriate amine source under controlled conditions .
The tritylation step involves the reaction of 1-methyl-1H-pyrazol-5-amine with triphenylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-N-trityl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The trityl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Addition Reactions: The pyrazole ring can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted pyrazoles.
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of pyrazole amines.
Aplicaciones Científicas De Investigación
1-Methyl-N-trityl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, including potential anti-inflammatory and anticancer agents.
Material Science: Employed in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Utilized in the study of enzyme inhibitors and receptor modulators
Mecanismo De Acción
The mechanism of action of 1-Methyl-N-trityl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The trityl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1H-pyrazol-5-ylamine: Lacks the trityl group, making it less lipophilic and potentially less effective in certain applications.
3-Methyl-1-phenyl-1H-pyrazol-5-amine: Contains a phenyl group instead of a trityl group, which may alter its reactivity and biological activity.
Uniqueness
1-Methyl-N-trityl-1H-pyrazol-5-amine is unique due to the presence of the trityl group, which can significantly influence its chemical properties and biological activity. The trityl group provides steric hindrance and enhances lipophilicity, making the compound suitable for specific applications in medicinal chemistry and material science .
Propiedades
Fórmula molecular |
C23H21N3 |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
2-methyl-N-tritylpyrazol-3-amine |
InChI |
InChI=1S/C23H21N3/c1-26-22(17-18-24-26)25-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-18,25H,1H3 |
Clave InChI |
VESLHAZVGLNWLE-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B15054964.png)

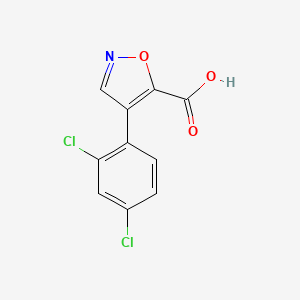
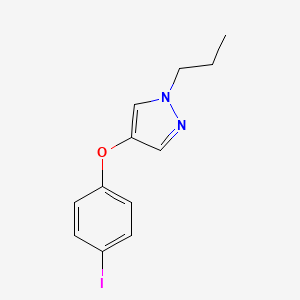
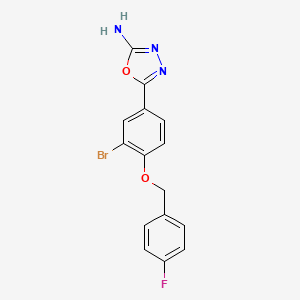
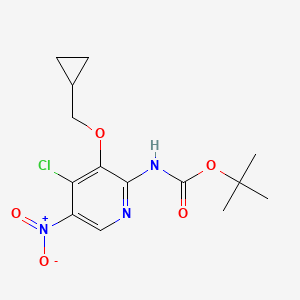
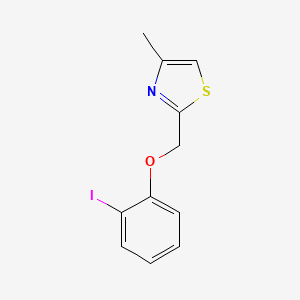
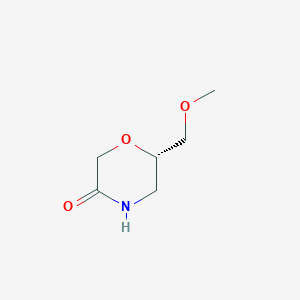
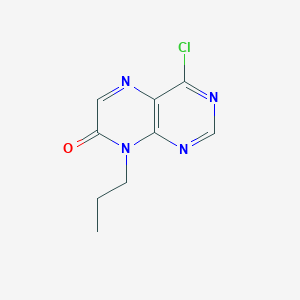
![6-(Difluoromethyl)-[2,3'-bipyridin]-5-amine](/img/structure/B15055036.png)

![3-Amino-N-(2-methoxyphenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15055048.png)
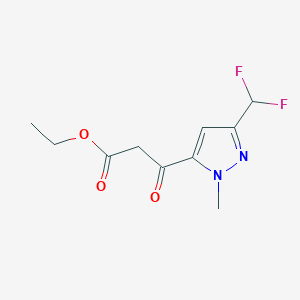
![2-Cyclopropyl-3-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15055060.png)
